CID 71372501

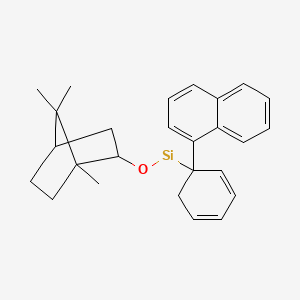

Description

CID 71372501 (Chemical Identifier 71372501) is a compound registered in the PubChem database, a critical resource for chemical information managed by the National Institutes of Health (NIH). For instance, comparative analyses often focus on molecular descriptors (e.g., molecular weight, polarity, bioavailability) and biological activity profiles, as demonstrated in studies of Tubocuraine (CID 6,000) and oscillatoxin derivatives .

Properties

CAS No. |

63534-86-1 |

|---|---|

Molecular Formula |

C26H30OSi |

Molecular Weight |

386.6 g/mol |

InChI |

InChI=1S/C26H30OSi/c1-24(2)20-14-17-25(24,3)23(18-20)27-28-26(15-7-4-8-16-26)22-13-9-11-19-10-5-6-12-21(19)22/h4-13,15,20,23H,14,16-18H2,1-3H3 |

InChI Key |

CAMIKXDVZNLALU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC1(C(C2)O[Si]C3(CC=CC=C3)C4=CC=CC5=CC=CC=C54)C)C |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 71372501 involves several synthetic routes and reaction conditions. One common method includes reacting specific starting materials under controlled conditions to yield the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

CID 71372501 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

CID 71372501 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on biological systems. In medicine, it is investigated for its therapeutic potential in treating certain diseases. In industry, it is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of CID 71372501 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the particular application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To evaluate CID 71372501’s uniqueness, hypothetical comparisons are structured below based on methodologies observed in the evidence.

Molecular Properties and Descriptors

Table 1 outlines a generalized comparison framework inspired by studies of structurally similar compounds (e.g., CAS 7312-10-9 and CAS 723286-79-1). Key parameters include molecular weight, logP (lipophilicity), and bioactivity scores, which are critical for drug discovery and toxicity assessments .

Table 1: Hypothetical Molecular Descriptor Comparison

| Parameter | This compound* | CAS 7312-10-9 (CID 737737) | CAS 723286-79-1 (CID 46738299) |

|---|---|---|---|

| Molecular Formula | Not Available | C₉H₅BrO₂S | C₁₀H₁₆N₄O₂ |

| Molecular Weight (g/mol) | Not Available | 257.10 | 224.26 |

| LogP (iLOGP) | Not Available | 1.83 | 0.03 |

| Bioavailability Score | Not Available | 0.55 | 0.55 |

| BBB Permeability | Not Available | Yes | No |

Note: Values for this compound are speculative due to lack of direct evidence.

Challenges and Limitations

The absence of direct evidence for this compound necessitates reliance on proxy data, which introduces uncertainties. For example:

- Structural ambiguity : Without a confirmed structure (e.g., GC-MS or NMR data as in Figure 1 of ), comparisons remain theoretical .

- Data variability : Bioactivity scores (e.g., bioavailability, LogP) differ across computational models, as seen in CAS 1254115-23-5’s conflicting solubility predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.